![molecular formula C17H19N3O6S3 B1226787 2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B1226787.png)
2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an experimental compound with a complex structure that includes a thieno-thiazine core, a sulfonamide group, a hydroxyphenyl group, and a morpholinyl group . This compound has been studied for its potential pharmacological properties, particularly as an inhibitor of carbonic anhydrase enzymes .
Chemical Reactions Analysis
Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide] can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The morpholinyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of sulfanilides and thieno-thiazine derivatives.
Biology: As an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide] involves inhibition of carbonic anhydrase enzymes . These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can reduce the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include carbonic anhydrase II and IV, and the pathways involved are related to fluid secretion and regulation in the eye .
Comparison with Similar Compounds
Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide] can be compared with other carbonic anhydrase inhibitors such as acetazolamide, dorzolamide, and brinzolamide . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. Al-6619 is unique due to its thieno-thiazine core and the presence of both hydroxyphenyl and morpholinyl groups, which may contribute to its specific binding affinity and selectivity for carbonic anhydrase isozymes .
Properties
Molecular Formula |
C17H19N3O6S3 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C17H19N3O6S3/c18-28(22,23)16-9-12-8-14(11-19-4-6-26-7-5-19)20(29(24,25)17(12)27-16)13-2-1-3-15(21)10-13/h1-3,8-10,21H,4-7,11H2,(H2,18,22,23) |
InChI Key |
PZLYYZPXSSNGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(SC(=C3)S(=O)(=O)N)S(=O)(=O)N2C4=CC(=CC=C4)O |
Synonyms |
2-(3-hydroxyphenyl)-3-(4-morpholinylmethyl)-2H-thieno(3,2-e)-1,2-thiazine-6-sulfonamide 1,1-dioxide AL 6619 AL-6619 AL6619 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


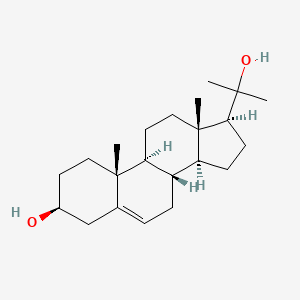

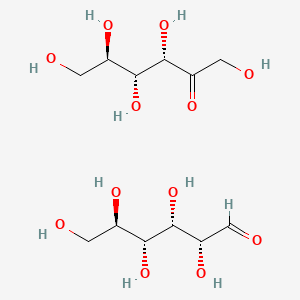

![5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-furanylmethyl)-4-triazolecarboxamide](/img/structure/B1226717.png)
![(7-Methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone](/img/structure/B1226718.png)

![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)
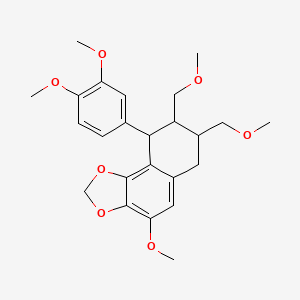
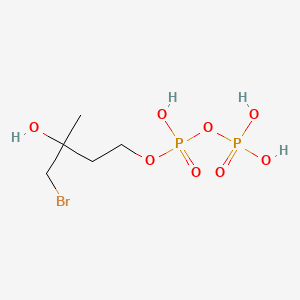
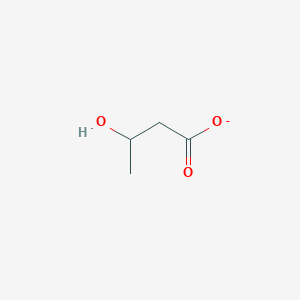
![5-(4-Chlorobenzoyl)-4-hydroxy-6-[5-(2-nitrophenyl)furan-2-yl]-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B1226727.png)

![2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)
